4-(3-Hydroxy-3-methylbut-1-ynyl)benzaldehyde oxime

Description

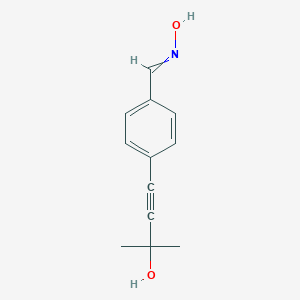

4-(3-Hydroxy-3-methylbut-1-ynyl)benzaldehyde oxime is a benzaldehyde oxime derivative featuring a para-substituted 3-hydroxy-3-methylbut-1-ynyl group. Its precursor, 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde, has a molecular formula of C₁₂H₁₂O₂ and a molecular weight of 188.22 g/mol . The oxime forms via condensation of the aldehyde with hydroxylamine, introducing an NHOH group to yield an approximate molecular weight of 203.24 g/mol.

Properties

IUPAC Name |

4-[4-(hydroxyiminomethyl)phenyl]-2-methylbut-3-yn-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-12(2,14)8-7-10-3-5-11(6-4-10)9-13-15/h3-6,9,14-15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWARVELZTLHCRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=CC=C(C=C1)C=NO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381329 | |

| Record name | 4-{4-[(Hydroxyimino)methyl]phenyl}-2-methylbut-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175203-57-3 | |

| Record name | 4-(3-Hydroxy-3-methyl-1-butyn-1-yl)benzaldehyde oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-{4-[(Hydroxyimino)methyl]phenyl}-2-methylbut-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Mechanism

In a typical procedure, 4-(3-Hydroxy-3-methylbut-1-ynyl)benzaldehyde is dissolved in ethanol and reacted with hydroxylamine hydrochloride (NHOH·HCl) in the presence of sodium acetate (NaOAc) as a base. The reaction proceeds via nucleophilic addition of hydroxylamine to the aldehyde carbonyl group, followed by dehydration to form the oxime. The mixture is refluxed for 4 hours to ensure completion, achieving yields exceeding 90%.

Key Parameters:

-

Molar Ratio: Aldehyde : NHOH·HCl : NaOAc = 1 : 1.2 : 1.3

-

Solvent: Ethanol

-

Temperature: Reflux (~78°C)

-

Time: 4 hours

This method is favored for its simplicity and reproducibility but requires extended heating, which may pose scalability challenges.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a green and efficient alternative to traditional thermal methods, significantly reducing reaction times. A patented microwave synthesis method for benzaldehyde oximes has been successfully adapted for this compound.

Optimized Microwave Protocol

The aldehyde precursor (0.94 mmol) is combined with hydroxylamine hydrochloride (1.16 mmol) and sodium carbonate (1.17 mmol) in ethanol. The mixture is subjected to microwave irradiation at 90°C and 300 W for 5 minutes, achieving near-quantitative conversion (90–95%).

Advantages Over Conventional Methods:

Post-Processing Steps

Post-reaction, the solvent is evaporated under reduced pressure. The crude product is extracted with ethyl acetate and water (1:1), dried over anhydrous NaSO, and purified via column chromatography if necessary.

Comparative Analysis of Methods

The table below contrasts conventional and microwave-assisted synthesis:

Microwave synthesis outperforms conventional methods in efficiency and sustainability, aligning with green chemistry principles.

Critical Considerations in Synthesis

Chemical Reactions Analysis

Types of Reactions: 4-(3-Hydroxy-3-methylbut-1-ynyl)benzaldehyde oxime can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The oxime group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate (PCC), Jones reagent, dichloromethane (DCM) as solvent, room temperature.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), ether or ethanol as solvent, room temperature to reflux.

Substitution: Nitric acid, halogens (chlorine, bromine), sulfuric acid as catalyst, room temperature to moderate heating.

Major Products Formed:

Oxidation: Formation of 4-(3-Oxo-3-methylbut-1-ynyl)benzaldehyde.

Reduction: Formation of 4-(3-Hydroxy-3-methylbut-1-ynyl)benzylamine.

Substitution: Formation of nitro or halogen-substituted derivatives of this compound.

Scientific Research Applications

4-(3-Hydroxy-3-methylbut-1-ynyl)benzaldehyde oxime has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound can be employed in the study of enzyme inhibition and as a probe for investigating biochemical pathways.

Industry: It may be used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxy-3-methylbut-1-ynyl)benzaldehyde oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxy and methylbutynyl groups may also contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Benzaldehyde Oxime Derivatives

Structural and Functional Group Variations

4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde Oxime

- Structure : Contains a pyridyl ethoxy substituent.

- Properties : Studied via DFT and molecular dynamics, showing enhanced charge transfer and reactivity due to the electron-rich pyridine ring .

- Applications: Potential in drug design due to hydrogen-bonding interactions and polar surface area (PSA) of 56.38 Ų .

4-((3-(Anthracen-9-yl)isoxazol-5-yl)-methoxy)benzaldehyde Oxime (11)

- Structure : Anthracene-linked isoxazole moiety.

- Properties : Exhibits strong fluorescence (λem ~ 450 nm) due to extended conjugation, making it suitable for bioimaging .

- Synthesis : Suzuki coupling and cycloaddition reactions (66% yield) .

4-Hydroxybenzaldehyde O-(3,3-dimethylbutanoyl)oxime (OX5)

- Structure : Acyloxy group instead of hydroxy-alkyne.

- Properties : LogP of 1.37 indicates moderate lipophilicity, suitable for hydrogels via photo-mediated cross-linking .

4-(2-(2-Pyridinyloxy)ethoxy)benzaldehyde Oxime (4)

- Structure : Pyridinyloxy ethoxy substituent.

- Applications : Demonstrated 89% ovicidal activity against Helicoverpa armigera at 500 ppm, highlighting pesticidal utility .

3-Cyanobenzaldehyde Oxime

Spectroscopic and Analytical Data

Stability and Reactivity

- Oxime Stability : Electron-donating groups (e.g., hydroxy in the target compound) increase susceptibility to hydrolysis under acidic conditions.

- Reactive Sites : The alkyne in the target compound allows for Huisgen cycloaddition, while pyridyl or anthracene groups enable π-π stacking in supramolecular chemistry .

Biological Activity

4-(3-Hydroxy-3-methylbut-1-ynyl)benzaldehyde oxime is an organic compound with the molecular formula C12H13NO2 and a molecular weight of approximately 203.24 g/mol. This compound features a hydroxymethyl group and an oxime functional group attached to a benzaldehyde moiety, which may confer unique biological activities. Although research on its biological activity is limited, preliminary studies suggest potential pharmacological properties that warrant further exploration.

Chemical Structure and Properties

The structural characteristics of this compound are significant for its biological activity. The presence of the oxime functional group can influence reactivity and interaction with biological macromolecules. The compound's unique combination of functional groups positions it as a candidate for various applications in medicinal chemistry.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential pharmacological properties, particularly in the context of compounds with similar structures. These properties include:

- Antimicrobial Activity : Compounds with similar oxime structures have been studied for their effectiveness against various bacterial strains.

- Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant effects, which could be beneficial in preventing oxidative stress-related diseases.

- Cytotoxicity : Similar compounds have shown varying degrees of cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound and structurally related compounds can provide insights into its unique biological activities. The following table summarizes key features of similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Hydroxybenzaldehyde oxime | C7H7NO | Lacks alkynyl group; simpler structure. |

| 2-Amino-4-(hydroxymethyl)phenol | C8H11NO2 | Contains amino group; used in dye synthesis. |

| 4-(Methylthio)benzaldehyde oxime | C9H11NOS | Contains sulfur; different reactivity profile. |

| 4-(Phenylthio)benzaldehyde oxime | C13H11NOS | Increased lipophilicity; potential for drug delivery. |

Case Studies and Research Findings

While specific case studies on this compound are sparse, research on related compounds provides valuable insights:

- Antimicrobial Studies : A study on benzaldehyde derivatives indicated that modifications to the aldehyde group could enhance antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Cytotoxicity Assessments : Research involving oxime derivatives has demonstrated varying cytotoxic effects on cancer cell lines, suggesting that structural modifications can significantly influence biological outcomes.

- Antioxidant Activity : Investigations into similar compounds have shown promising antioxidant properties, which are crucial for developing therapeutic agents targeting oxidative stress-related conditions.

Q & A

Q. Q1: What are the standard synthetic routes for preparing 4-(3-Hydroxy-3-methylbut-1-ynyl)benzaldehyde oxime, and how can purity be validated?

Methodological Answer: The compound is typically synthesized via condensation of 4-(3-Hydroxy-3-methylbut-1-ynyl)benzaldehyde with hydroxylamine hydrochloride under alkaline conditions. Key steps include:

- Reagent Ratios : Use a 1:1.2 molar ratio of aldehyde to hydroxylamine in ethanol/water (3:1 v/v) at 60°C for 4 hours .

- Flow Chemistry Optimization : For scalable synthesis, mix aldehyde and hydroxylamine solutions via a T-piece in flow reactors (0.1–1 mL/min flow rates) to enhance reproducibility .

- Purity Validation : Analyze via HPLC (C18 column, methanol/water mobile phase) and UV-Vis spectroscopy (λ = 254 nm) to confirm >95% purity .

Q. Q2: What spectroscopic techniques are critical for characterizing this oxime’s structure?

Methodological Answer:

- NMR : Use - and -NMR to confirm the oxime (C=N-OH) proton (~8.5–9.5 ppm) and hydroxyl group integration .

- IR Spectroscopy : Identify the C=N stretch (~1600–1650 cm) and O-H stretch (~3200–3400 cm) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O-H···N interactions) for solid-state confirmation .

Advanced Research Questions

Q. Q3: How can researchers optimize reaction conditions to mitigate byproducts during oxime formation?

Methodological Answer:

- Design of Experiments (DOE) : Vary pH (8–10), temperature (40–80°C), and solvent polarity (ethanol vs. methanol) to identify optimal parameters .

- In Situ Monitoring : Use inline UV-Vis or Raman spectroscopy to detect intermediates (e.g., aldoxime tautomers) and adjust flow rates dynamically .

- Byproduct Analysis : Employ GC-MS to identify side products like over-oxidized aldehydes or dimerized species .

Q. Q4: How should researchers resolve contradictions in spectral data (e.g., unexpected 1H^1H1H-NMR shifts)?

Methodological Answer:

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT calculations for chemical shifts) .

- Variable Temperature NMR : Probe tautomeric equilibria (e.g., syn/anti oxime conformers) by acquiring spectra at 25°C and 60°C .

- Isotopic Labeling : Synthesize -labeled oxime to confirm assignments via - HMBC correlations .

Q. Q5: What factors influence the compound’s stability, and how can degradation pathways be studied?

Methodological Answer:

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and monitor via HPLC for hydrolysis (oxime → aldehyde + hydroxylamine) .

- Light Sensitivity : Conduct photostability studies under UV light (λ = 365 nm) to detect radical-mediated decomposition .

- Mechanistic Probes : Use LC-HRMS to identify degradation products (e.g., nitroso intermediates) and propose pathways .

Q. Q6: How can computational modeling predict the compound’s reactivity in nucleophilic additions?

Methodological Answer:

- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack (e.g., C=N vs. aldehyde carbonyl) .

- Solvent Effects : Simulate solvation models (PCM or SMD) to assess how polarity influences tautomer stability .

- Kinetic Isotope Effects (KIE) : Model ratios for proton-transfer steps in tautomerization .

Q. Q7: What strategies are recommended for studying the compound’s biological activity in enzyme inhibition assays?

Methodological Answer:

- Enzyme Kinetics : Perform Michaelis-Menten assays with acetylcholinesterase (AChE) to measure IC values and inhibition type (competitive/non-competitive) .

- Docking Studies : Use AutoDock Vina to simulate oxime-AChE interactions, focusing on π-π stacking with Trp86 .

- In Vitro Validation : Test cytotoxicity in SH-SY5Y cells using MTT assays to exclude nonspecific effects .

Data Contradiction and Reproducibility

Q. Q8: How to address inconsistencies in reported melting points or spectral data across studies?

Methodological Answer:

- Sample Recrystallization : Repurify the compound using mixed solvents (e.g., ethyl acetate/hexane) to eliminate polymorphic variations .

- Interlaboratory Comparison : Share samples with collaborators to verify reproducibility under standardized conditions (e.g., Bruker NMR vs. Jeol NMR) .

- Meta-Analysis : Review literature for solvent-dependent melting points (e.g., DMSO vs. ethanol recrystallization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.